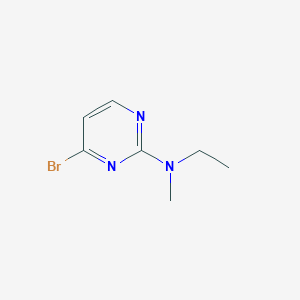
4-Bromo-N-ethyl-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(N,N-methylethylamino)pyrimidine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4th position and an N,N-methylethylamino group at the 2nd position of the pyrimidine ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(N,N-methylethylamino)pyrimidine typically involves the bromination of 2-(N,N-methylethylamino)pyrimidine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using appropriate safety measures and equipment to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(N,N-methylethylamino)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrimidine derivatives, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(N,N-methylethylamino)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(N,N-methylethylamino)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrimidine: Similar in structure but lacks the N,N-methylethylamino group.
2-(N,N-Dimethylamino)pyrimidine: Similar in structure but lacks the bromine atom at the 4th position.
Uniqueness
4-Bromo-2-(N,N-methylethylamino)pyrimidine is unique due to the presence of both the bromine atom and the N,N-methylethylamino group, which confer specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-N-ethyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-3-11(2)7-9-5-4-6(8)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
UWVGOBPORYWVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















